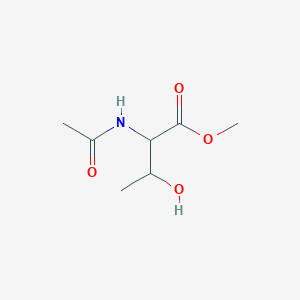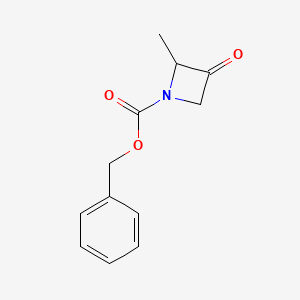![molecular formula C9H13N3Na2O11P2 B13387695 [[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium cytidine 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is composed of a cytidine molecule linked to a diphosphate group, with two sodium ions balancing the charge. This compound is involved in the synthesis of nucleic acids and phospholipids, making it essential for cellular functions and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium cytidine 5’-diphosphate can be synthesized from cytidine monophosphate or uridine monophosphate through the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase. The reaction typically involves the use of adenosine triphosphate as a phosphoryl donor and occurs under mild conditions with a pH range of 7.0 to 8.0 .
Industrial Production Methods: Industrial production of disodium cytidine 5’-diphosphate often involves microbial fermentation using genetically engineered strains of yeast or bacteria. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Disodium cytidine 5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate.
Hydrolysis: It can be hydrolyzed to produce cytidine monophosphate and inorganic phosphate.
Substitution: It can participate in substitution reactions to form cytidine diphosphate derivatives.
Common Reagents and Conditions:
Phosphorylation: Adenosine triphosphate and kinase enzymes.
Hydrolysis: Acidic or enzymatic conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
- Cytidine triphosphate
- Cytidine monophosphate
- Cytidine diphosphate derivatives
Aplicaciones Científicas De Investigación
Disodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
- Chemistry: Used as a substrate in enzymatic assays to study nucleotide metabolism.
- Biology: Plays a role in the synthesis of nucleic acids and phospholipids, essential for cell membrane integrity and function.
- Medicine: Investigated for its potential neuroprotective effects and its role in cognitive enhancement and stroke recovery .
- Industry: Utilized in the production of nucleotides and nucleotide analogs for pharmaceutical applications .
Mecanismo De Acción
Disodium cytidine 5’-diphosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor for the synthesis of cytidine triphosphate, which is essential for RNA and DNA synthesis. It also plays a role in the formation of phosphatidylcholine, a key component of cell membranes. The compound interacts with enzymes such as uridylate kinase and cytidylate kinase, facilitating the transfer of phosphoryl groups and the synthesis of nucleotides .
Comparación Con Compuestos Similares
- Cytidine monophosphate
- Cytidine triphosphate
- Uridine diphosphate
Comparison: Disodium cytidine 5’-diphosphate is unique in its ability to act as an intermediate in both nucleotide and phospholipid synthesis. Unlike cytidine monophosphate, which is primarily involved in RNA synthesis, disodium cytidine 5’-diphosphate also contributes to the formation of phosphatidylcholine. Compared to cytidine triphosphate, it is less phosphorylated but still plays a crucial role in cellular metabolism .
Propiedades
IUPAC Name |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)

![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)


![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)


